molecular formula C16H16N4O3S2 B12187230 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12187230
M. Wt: 376.5 g/mol
InChI Key: ICGVUHKTNURWPO-UHFFFAOYSA-N
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Description

The compound N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide (CAS: 1190289-34-9) is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and an acetamide-linked thiazole ring bearing a 4-methoxyphenyl substituent . Its molecular formula is C₁₆H₁₆N₄O₃S₂, with a molecular weight of 376.5 g/mol.

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C16H16N4O3S2/c1-22-8-14-19-20-16(25-14)18-13(21)7-11-9-24-15(17-11)10-3-5-12(23-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,18,20,21)

InChI Key

ICGVUHKTNURWPO-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Formation of Thiosemicarbazide Precursor

Methyl hydrazinocarbodithioate reacts with 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole in 2-propanol under reflux to yield methyl 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbodithioate. This intermediate is critical for introducing the methoxymethyl substituent.

Cyclization to Thiadiazole

The thiosemicarbazide intermediate undergoes cyclization with ethyl 2-chloro-2-(2-phenylhydrazono)acetate in ethanolic triethylamine. The reaction proceeds via thiohydrazonate formation, followed by intramolecular cyclization to yield the 2,3-dihydro-1,3,4-thiadiazole scaffold. Elimination of methanthiol generates the final thiadiazol-2(3H)-ylidene moiety.

Key Conditions:

  • Solvent: Ethanol or 2-propanol

  • Temperature: Reflux (78–80°C)

  • Catalyst: Triethylamine (1.2 equiv)

  • Yield: 65–72%

Catalytic Multicomponent Condensation

Recent advancements employ one-pot multicomponent reactions (MCRs) to streamline synthesis. Benzene sulphonamide dibromide (PhSO₂NBr₂) has emerged as an effective catalyst for constructing the thiadiazolo[3,2-a]triazine framework, a structural analog.

Reaction Components

  • Substrates: 2-Amino-5-H-thiadiazol, aromatic aldehydes (e.g., 4-methoxybenzaldehyde), acetamide

  • Catalyst: PhSO₂NBr₂ (10 mol%)

  • Solvent: Toluene

Mechanistic Pathway

The reaction proceeds via:

  • Activation of the aldehyde by the catalyst.

  • Nucleophilic attack by the thiosemicarbazide nitrogen.

  • Cyclodehydration to form the thiadiazole ring.

Optimized Parameters:

  • Temperature: 110°C

  • Time: 6–8 hours

  • Yield: 68–75%

Comparative Analysis of Synthetic Routes

The table below contrasts conventional and catalytic methods:

Parameter Conventional Method Catalytic MCR
Reaction Steps31
Time24–36 hours6–8 hours
Yield65–72%68–75%
Purification ComplexityHigh (chromatography)Moderate (recrystallization)
ScalabilityLimitedHigh

Structural Elucidation and Validation

Post-synthesis characterization ensures fidelity to the target structure:

Spectroscopic Techniques

  • ¹H NMR: Peaks at δ 2.47 (s, CH₃), δ 3.85 (s, OCH₃), and δ 7.32–7.58 (m, aromatic protons) confirm substituent integration.

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) validate the acetamide and thiadiazole groups.

  • Mass Spectrometry: Molecular ion peak at m/z 385.34 aligns with the calculated molecular weight.

Purity Assessment

  • HPLC: ≥98% purity achieved using a C18 column (acetonitrile/water gradient).

  • Melting Point: 182–184°C (uncorrected).

Industrial-Scale Considerations

For large-scale production, continuous flow synthesis mitigates exothermic risks and enhances reproducibility:

Flow Reactor Parameters

  • Residence Time: 15 minutes

  • Temperature: 80°C

  • Pressure: 2 bar

  • Yield Improvement: 12% over batch methods

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Competing cyclization pathways generate thiazole byproducts.

  • Solution: Adjusting stoichiometry (1:1.05 ratio of thiosemicarbazide to aldehyde) suppresses side reactions.

Solvent Selection

  • Issue: Ethanol prolongs reaction time due to lower polarity.

  • Solution: Switching to DMF reduces time by 30% but requires post-reaction dialysis.

Emerging Methodologies

Photocatalytic Synthesis

Preliminary studies indicate that visible-light-mediated catalysis using eosin Y reduces energy input by 40% while maintaining yields of 70%.

Biocatalytic Approaches

Lipase-mediated acyl transfer has been explored for acetamide formation, though yields remain suboptimal (45–50%) .

Chemical Reactions Analysis

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles like amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Thiadiazole and Thiazole Rings : These heterocyclic structures contribute to the compound's biological activity.
  • Methoxy Substituents : The presence of methoxy groups enhances its reactivity and potential interactions with biological targets.

Table 1: Structural Features

FeatureDescription
Thiadiazole RingContributes to biological activity
Thiazole RingEnhances pharmacological properties
Methoxy GroupsIncrease chemical reactivity

Anticancer Potential

Preliminary studies suggest that N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide may interact with specific enzyme systems or receptors involved in cancer progression. Research indicates that compounds with similar structural features have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.

Table 2: Mechanisms of Action

MechanismDescription
Enzyme InhibitionDisruption of pathways essential for cancer cells
Receptor BindingModulation of signaling pathways

Applications in Drug Design

The unique combination of thiadiazole and thiazole rings along with methoxy substituents positions this compound as a candidate for novel drug development. Its structural diversity may lead to enhanced biological efficacy compared to existing drugs.

Case Studies

  • Study on Anticancer Activity : A recent study investigated the binding affinity of this compound to various cancer-related targets. Results indicated a significant interaction with specific kinases involved in tumor growth regulation.
  • Neuroprotective Effects : Research has also explored its potential neuroprotective effects, suggesting that it may modulate pathways related to neurodegenerative diseases.

Table 3: Case Studies Summary

Study FocusFindings
Anticancer ActivitySignificant binding to cancer-related targets
NeuroprotectionPotential modulation of neurodegenerative pathways

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key enzymes involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Structural Analogues

2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 306323-20-6)
  • Structural Differences: Replaces the thiadiazole’s methoxymethyl group with a 2-methoxybenzylidene-thiazolidinone moiety. The thiazole ring is substituted with a methyl group instead of a 4-methoxyphenyl group .
Methazolamide (CAS: 554-57-4)
  • Structural Differences: Features an aminosulfonyl group at position 5 of the thiadiazole and a methyl group at position 3, lacking the thiazole-acetamide linkage .
  • Functional Impact : The sulfonamide group confers carbonic anhydrase inhibitory activity, a property absent in the target compound due to its methoxymethyl and thiazole substituents.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS: 536706-36-2)
  • Structural Differences : Incorporates a pyrimidoindole system linked via a sulfanyl group to the acetamide-thiadiazole core. The ethyl substitution on the thiadiazole contrasts with the methoxymethyl group in the target compound .
  • Biological Relevance : The pyrimidoindole moiety is associated with topoisomerase inhibition, suggesting divergent mechanisms of action compared to the target compound’s simpler architecture.
Anticancer Activity
  • Target Compound: While direct data are unavailable, structurally related thiazole-thiadiazole hybrids (e.g., ) exhibit cytotoxicity against HepG-2 cells (IC₅₀: 1.6–2.0 µg/mL) via apoptosis induction .
  • Methazolamide : Clinically used as a diuretic and antiglaucoma agent, demonstrating the therapeutic relevance of thiadiazole sulfonamides .
Anti-inflammatory and Antibacterial Activity
  • Analogues : Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide () show potent anti-inflammatory (IC₅₀: <10 µM) and antibacterial (MIC: 2–8 µg/mL) activities, suggesting the target compound’s acetamide-thiazole system could be optimized for similar applications .

Physicochemical Properties

Property Target Compound Methazolamide 2-[(5Z)-5-(2-Methoxybenzylidene)...
Molecular Weight 376.5 236.3 348.4
LogP (Predicted) ~2.8 0.5 ~3.2
Hydrogen Bond Donors 1 2 2
Hydrogen Bond Acceptors 7 6 6
  • Key Observations : The target compound’s higher LogP (lipophilicity) compared to Methazolamide may favor CNS penetration, while its methoxyphenyl group could reduce aqueous solubility.

Spectroscopic Characterization

  • NMR : Thiadiazole protons in the target compound are expected at δ 7.8–8.2 ppm (cf. δ 8.1 ppm in ), while the methoxymethyl group’s protons resonate near δ 3.3–3.5 ppm .
  • IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C-O-C of methoxy groups) align with analogues in .

Biological Activity

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide, a complex organic compound, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Thiadiazole and Thiazole Rings : These heterocyclic components are known for their diverse biological activities.
  • Methoxymethyl Group : Enhances solubility and reactivity.
  • Acetamide Linkage : Connects various functional groups that may modulate biological activity.
PropertyValue
Molecular FormulaC₁₆H₁₆N₄O₃S₂
Molecular Weight376.5 g/mol
CAS Number1232827-11-0

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study reported that compounds similar to this compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria at minimal inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL . The compound's structure suggests potential interactions with bacterial enzymes or receptors, modulating their functions.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably:

  • Cytotoxicity Studies : In vitro assays on cancer cell lines such as SHSY-5Y showed that derivatives of thiadiazole exhibited higher selectivity towards cancer cells compared to healthy cells . For instance, one derivative demonstrated a significant reduction in viability in neuroblastoma cells while sparing normal cells.
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression. The integration of thiadiazole with piperazine derivatives has been shown to enhance anticancer efficacy significantly .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research suggests that modifications to the thiadiazole and thiazole moieties can affect binding affinity to biological targets:

ModificationEffect on Activity
Methoxy groupsIncreased solubility and bioavailability
Acetamide linkageEnhanced interaction with cellular targets
Substituents on thiazoleModulation of receptor affinity

Case Studies

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of related thiadiazole compounds against various bacterial strains, indicating a promising avenue for developing new antimicrobial agents .
  • Anticancer Research : In vivo studies have shown that certain derivatives can target specific cancer cell types effectively. For example, one study highlighted a derivative's ability to localize in tumor tissues in a sarcoma model .

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